

# An In-depth Technical Guide to 3-cyclohexyl-5-fluoro-1H-indole

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## Compound of Interest

Compound Name: 3-cyclohexyl-5-fluoro-1H-indole

CAS No.: 1698686-63-3

Cat. No.: B2359403

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## Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its derivatives have led to numerous FDA-approved drugs for treating a multitude of diseases.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity. This guide provides a comprehensive technical overview of a specific fluorinated indole derivative, **3-cyclohexyl-5-fluoro-1H-indole**, a compound of interest for researchers and scientists in drug development. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

## Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and physicochemical properties of **3-cyclohexyl-5-fluoro-1H-indole** are summarized below.

Identifier	Value	Source
CAS Number	1698686-63-3	[1]
Molecular Formula	C <sub>14</sub> H <sub>16</sub> FN	Calculated
Molecular Weight	217.287 g/mol	[1]
InChI Key	FCOHNWVSUIFHGR- UHFFFAOYSA-N	[1]

## Synthesis of 3-cyclohexyl-5-fluoro-1H-indole

The construction of the **3-cyclohexyl-5-fluoro-1H-indole** molecule can be approached through several synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Here, we present two logical and experimentally viable pathways.

### Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[2][3] A retrosynthetic analysis of our target molecule suggests that it can be synthesized from the commercially available precursors: 4-fluorophenylhydrazine and cyclohexanecarboxaldehyde.[1]



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Caption: Retrosynthetic analysis via Fischer Indole Synthesis.

#### Step 1: Formation of the Hydrazone Intermediate

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
- Add cyclohexanecarboxaldehyde (1.05 eq) dropwise to the solution at room temperature.

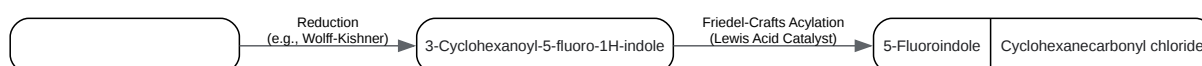
- Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the hydrazone intermediate can be isolated by precipitation or used directly in the next step.

### Step 2: Cyclization to form **3-cyclohexyl-5-fluoro-1H-indole**

- To the hydrazone mixture, add a Brønsted or Lewis acid catalyst.[3] Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl<sub>2</sub>), or p-toluenesulfonic acid (p-TSA).
- Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the chosen catalyst and solvent and should be determined empirically.
- Monitor the progress of the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
- Neutralize the mixture with a suitable base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **3-cyclohexyl-5-fluoro-1H-indole**.

## Method 2: Friedel-Crafts Acylation and Reduction

An alternative approach involves the introduction of the cyclohexyl group onto a pre-formed 5-fluoroindole core.[1] This can be achieved through a Friedel-Crafts acylation followed by a reduction of the resulting ketone.



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Caption: Synthesis via Friedel-Crafts acylation and subsequent reduction.

#### Step 1: Friedel-Crafts Acylation of 5-Fluoroindole

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend a Lewis acid catalyst such as aluminum chloride ( $\text{AlCl}_3$ ) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).
- Cool the suspension to 0 °C in an ice bath.
- Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled suspension.
- To this mixture, add a solution of 5-fluoroindole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
- Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography to yield 3-cyclohexanoyl-5-fluoro-1H-indole.

#### Step 2: Reduction of the Acylated Intermediate

- The resulting ketone can be reduced to the cyclohexyl group using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.[1]
- For the Wolff-Kishner reduction, dissolve the ketone (1.0 eq) in a high-boiling solvent like diethylene glycol.

- Add hydrazine hydrate (excess) and a strong base like potassium hydroxide (excess).
- Heat the mixture to a high temperature (e.g., 180-200 °C) to facilitate the reduction.
- After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
- Purify the final product, **3-cyclohexyl-5-fluoro-1H-indole**, by column chromatography.

## Structural Characterization and Analytical Validation

The unambiguous identification and purity assessment of the synthesized **3-cyclohexyl-5-fluoro-1H-indole** are paramount. A combination of spectroscopic techniques should be employed for this purpose.

Technique	Expected Observations
<sup>1</sup> H NMR	Characteristic signals for the indole protons, with the fluorine at the C5 position causing splitting of the adjacent aromatic protons (H4 and H6). Signals corresponding to the cyclohexyl protons will also be present.[1]
<sup>13</sup> C NMR	The carbon attached to the fluorine atom (C5) will exhibit a large C-F coupling constant. Resonances for all other carbon atoms in the indole and cyclohexyl rings are expected.[1]
<sup>19</sup> F NMR	A single resonance for the fluorine atom at the 5-position, with coupling to the adjacent protons. [1]
Mass Spec.	The molecular ion peak corresponding to the molecular weight of the compound (217.29 m/z) should be observed. Fragmentation patterns would likely involve the loss of the cyclohexyl group.[1]
HPLC	A single major peak indicating the purity of the compound.

## Potential Applications and Biological Significance

While specific biological data for **3-cyclohexyl-5-fluoro-1H-indole** is not extensively published, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

- **Serotonin Transporter (SERT) Targeting:** Aminocyclohexyl indoles have been shown to bind with high affinity and specificity to the serotonin transporter.[4][5] This suggests that **3-cyclohexyl-5-fluoro-1H-indole** could be a valuable scaffold for the development of novel agents for neurological and psychiatric disorders.
- **Anticancer Activity:** Indole derivatives are well-known for their potential as anticancer agents, targeting various pathways involved in cancer progression.[1] The introduction of a fluorine atom can enhance the therapeutic index of these compounds.
- **Antimicrobial and Anti-inflammatory Properties:** The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial and anti-inflammatory activities.[1]

The combination of the indole core, the lipophilic cyclohexyl group at the C3 position, and the electron-withdrawing fluorine atom at the C5 position presents a unique chemical space for exploring novel structure-activity relationships.[1]

## Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **3-cyclohexyl-5-fluoro-1H-indole** and its precursors.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.
- **Handling Precautions:** Avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[6]

- Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information on the precursors and reagents used in the synthesis, it is crucial to consult their respective Safety Data Sheets (SDS).

## Conclusion

**3-cyclohexyl-5-fluoro-1H-indole** is a fascinating molecule with significant potential in the realm of medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, robust synthetic routes, and prospective applications. The detailed experimental protocols and characterization guidelines herein are intended to empower researchers to synthesize and investigate this and related compounds, thereby contributing to the advancement of drug discovery and development. The strategic combination of its structural features makes it a compelling candidate for further exploration in the quest for novel therapeutics.

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